![molecular formula C21H24N2O2 B11178365 N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]-2-ethylbutanamide](/img/structure/B11178365.png)
N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]-2-ethylbutanamide
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Overview
Description
N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]-2-ethylbutanamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]-2-ethylbutanamide typically involves the reaction of 2,3-dihydro-1H-indole with 4-(2-ethylbutanamido)benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]-2-ethylbutanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]-2-ethylbutanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects by inhibiting specific enzymes or interacting with cellular receptors, leading to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring structure.
Uniqueness
N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]-2-ethylbutanamide is unique due to its specific substitution pattern and the presence of the 2-ethylbutanamide group.
Properties
Molecular Formula |
C21H24N2O2 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[4-(2,3-dihydroindole-1-carbonyl)phenyl]-2-ethylbutanamide |
InChI |
InChI=1S/C21H24N2O2/c1-3-15(4-2)20(24)22-18-11-9-17(10-12-18)21(25)23-14-13-16-7-5-6-8-19(16)23/h5-12,15H,3-4,13-14H2,1-2H3,(H,22,24) |
InChI Key |
CRABMUAJQWBEAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
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